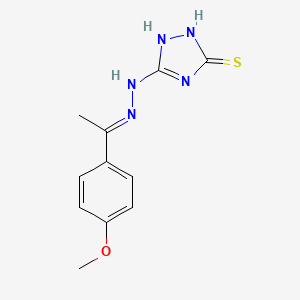

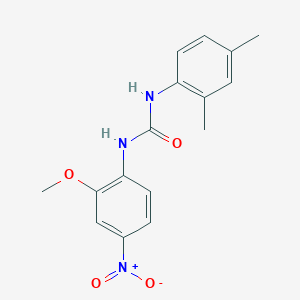

![molecular formula C24H30N2O3S B4624494 N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4624494.png)

N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves cyclopropanation reactions, where sulfur ylides are used to introduce cyclopropane rings into organic molecules, providing a method to generate constrained analogs of bioactive compounds. For example, ethyl N-(diphenylmethylene)glycinate has been used under solid-liquid phase-transfer catalysis conditions for monoalkylations and Michael additions, leading to α-alkylated amino acid derivatives (López et al., 1996).

Molecular Structure Analysis

The molecular structure of similar compounds often involves complex stereochemistry and ring systems. For instance, the synthesis of ethyl cis-(1S,2R/1R,2S)-2-aminocyclohex-1-yl-N-(thymin-1-yl-acetyl) glycinate via enzymatic resolution involves a cyclohexane ring adopting a chair conformation, indicative of the complex stereochemical considerations in these molecules (Govindaraju et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often utilize cyclopropanation and Michael addition reactions. For instance, the Michael addition of ethyl glyoxylate derived azomethine ylides allows the diastereoselective synthesis of new polysubstituted pyrrolidine derivatives, highlighting the reactivity and versatility of these compounds in constructing complex molecular architectures (Mancebo‐Aracil et al., 2013).

Physical Properties Analysis

The physical properties of compounds like N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(2,3-dimethylphenyl)-N2-(phenylsulfonyl)glycinamide can be inferred from studies on similar molecules. For example, the characterization of electrolyte mixtures for Li/S cells provides insights into the ionic conductivity and thermal stability, which are critical physical properties for the application of these compounds in various fields (Shin & Cairns, 2008).

Chemical Properties Analysis

The chemical properties of such compounds are often explored through their reactivity in specific reactions. For instance, the study of nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0) reveals insights into the regioselectivity and potential for creating diverse molecular structures, which is essential for understanding the reactivity patterns of these complex molecules (Stolle et al., 1992).

Aplicaciones Científicas De Investigación

Nucleophilic Substitutions Catalyzed by Palladium(0)

Nucleophilic substitutions of 1-alkenylcyclopropyl esters, facilitated by palladium(0) catalysis, have been investigated for their synthetic potential. These reactions allow for the regioselective formation of cyclopropylideneethyl derivatives, demonstrating high reactivity and providing building blocks for complex molecule synthesis. This process underscores the significance of palladium catalysis in modifying cyclopropyl rings, a feature potentially relevant to derivatives of the specified compound (Stolle et al., 1992).

Synthesis of Labeled Compounds

The synthesis of carbon-14 and tritium labeled glyburide highlights the importance of introducing isotopic labels into molecules for tracing and study purposes. Although the focus is on glyburide, the methodology can be applied to the synthesis of labeled versions of N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(2,3-dimethylphenyl)-N2-(phenylsulfonyl)glycinamide for research purposes (Hsi, 1973).

Characterization of Electrolyte Mixtures

In the field of electrochemistry, the characterization of electrolyte mixtures for Li/S cells, involving various compounds, demonstrates the utility of complex molecules in enhancing the performance of battery systems. Such research can provide insights into the electrochemical properties and applications of N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(2,3-dimethylphenyl)-N2-(phenylsulfonyl)glycinamide in energy storage technologies (Shin & Cairns, 2008).

Fluorescence Sensors for Cu2+ Detection

The development of water-soluble sulfonato-Salen-type ligands for the selective and sensitive detection of Cu2+ in water and living cells presents a novel approach to chemical sensing. This research area may offer opportunities for the use of N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(2,3-dimethylphenyl)-N2-(phenylsulfonyl)glycinamide in the design of new fluorescence sensors (Zhou et al., 2012).

Corrosion Inhibition Performance

The study of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in 1 N HCl demonstrates the potential of organic compounds in protecting metals against corrosion. This application is relevant for exploring the corrosion inhibition properties of N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(2,3-dimethylphenyl)-N2-(phenylsulfonyl)glycinamide in similar environments (Mistry et al., 2011).

Propiedades

IUPAC Name |

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3S/c1-19-10-9-15-23(20(19)2)26(30(28,29)22-13-7-4-8-14-22)18-24(27)25-17-16-21-11-5-3-6-12-21/h4,7-11,13-15H,3,5-6,12,16-18H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDJCAAKISGIRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(CC(=O)NCCC2=CCCCC2)S(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

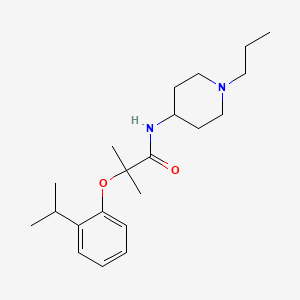

![1-[5-(3-methylphenoxy)pentyl]piperidine](/img/structure/B4624416.png)

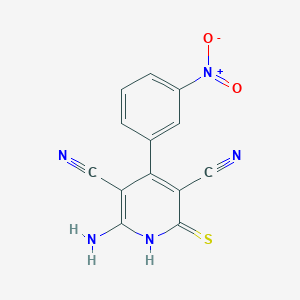

![methyl [3-(4-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4624432.png)

![methyl 2-{[3-(4-bromophenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624441.png)

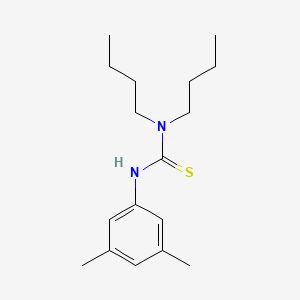

![N-1,3-benzodioxol-5-yl-2-[(3,4-dimethylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4624470.png)

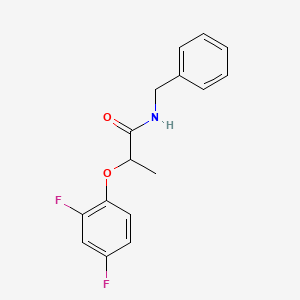

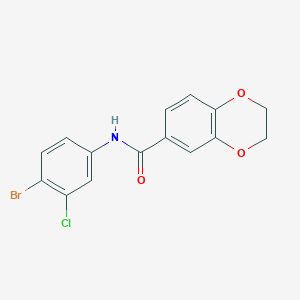

![2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4624509.png)

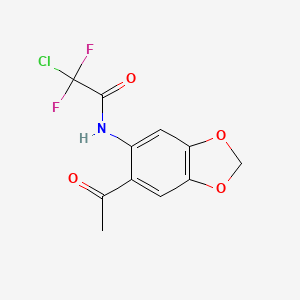

![4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4624517.png)